molecular formula C12H11ClN2O B13535804 1-[3-chloro-4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one

1-[3-chloro-4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one

Cat. No.: B13535804
M. Wt: 234.68 g/mol
InChI Key: OXXBWCUFEUJZAW-UHFFFAOYSA-N
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Description

1-[3-chloro-4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one is a compound that features a phenyl ring substituted with a chloro group and a methyl-imidazole moiety. This compound is part of the imidazole family, which is known for its broad range of chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-chloro-4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one typically involves the condensation of 4-methyl-1H-imidazole with a suitable phenyl derivative. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[3-chloro-4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-[3-chloro-4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic uses in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-chloro-4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The chloro group may also play a role in enhancing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-chloro-4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

1-[3-chloro-4-(4-methylimidazol-1-yl)phenyl]ethanone

InChI

InChI=1S/C12H11ClN2O/c1-8-6-15(7-14-8)12-4-3-10(9(2)16)5-11(12)13/h3-7H,1-2H3

InChI Key

OXXBWCUFEUJZAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)C(=O)C)Cl

Origin of Product

United States

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